Alpha-Methyl-5-hydroxytryptamine maleate, with the Chemical Abstracts Service (CAS) number 97469-12-0, is synthesized rather than derived from natural sources. It is classified under the broader category of psychoactive substances and neurotransmitter analogs, specifically within the tryptamine family. Its molecular formula is with a molar mass of approximately 306.32 g/mol .
The synthesis of alpha-Methyl-5-hydroxytryptamine maleate typically begins with indole derivatives, which undergo several chemical transformations to yield the final product. The synthesis process can be outlined as follows:
The molecular structure of alpha-Methyl-5-hydroxytryptamine maleate features a tryptamine backbone characterized by an indole ring fused to an ethylamine side chain. Key aspects include:
Alpha-Methyl-5-hydroxytryptamine maleate can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties for specific applications or enhancing its biological activity .
Alpha-Methyl-5-hydroxytryptamine maleate primarily targets serotonin receptors, specifically:
As an agonist for these receptors, alpha-Methyl-5-hydroxytryptamine maleate binds effectively, leading to receptor activation. This activation triggers various intracellular signaling pathways associated with mood regulation, appetite control, and sleep patterns.
The compound has been associated with potent antinociceptive effects (pain relief) and influences several physiological processes through serotonin neurotransmission modulation .
Alpha-Methyl-5-hydroxytryptamine maleate exhibits several notable physical and chemical properties:
The compound's stability can be influenced by environmental factors such as temperature and humidity, which must be controlled during storage and handling.
Alpha-Methyl-5-hydroxytryptamine maleate has diverse applications across multiple scientific fields:
Due to its agonistic action on serotonin receptors, this compound is being researched for its potential use in developing treatments for conditions linked to serotonin deficiencies .
Alpha-methyl-5-hydroxytryptamine maleate (chemical name: 3-(2-aminopropyl)-1H-indol-5-ol (2Z)-2-butenedioate) is a synthetic tryptamine derivative formed as a salt complex between the serotonin analog α-methylserotonin (free base) and maleic acid. The free base component, α-methylserotonin (also designated α-methyl-5-hydroxytryptamine or 5-hydroxy-α-methyltryptamine), features an indole ring system substituted with a hydroxyl group at the 5-position and an α-methylated ethylamine side chain at the 3-position. The α-methyl group confers resistance to enzymatic degradation by monoamine oxidase, distinguishing it structurally and metabolically from endogenous serotonin [2] [9].
The maleate salt form enhances the compound’s crystallinity and stability. X-ray crystallography confirms that the maleic acid moiety forms ionic bonds with the alkylamine group of α-methylserotonin, creating a stable crystalline complex with a 1:1 stoichiometry [3]. Key structural identifiers include:
Table 1: Molecular Identity of Alpha-Methyl-5-Hydroxytryptamine Maleate
Property | Value |
---|---|
Systematic IUPAC Name | 3-(2-aminopropyl)-1H-indol-5-ol; (Z)-but-2-enedioic acid |
Molecular Formula | C₁₁H₁₄N₂O (base) + C₄H₄O₄ (maleate) = C₁₅H₁₈N₂O₅ |
Molecular Weight | 306.32 g/mol |
CAS Registry Number | 97469-12-0 |
Canonical SMILES | CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=C\C(=O)O)\C(=O)O |
PubChem CID | 9922558 |
Spectroscopic characterization includes:
Receptor binding affinity is dominated by the free base’s interaction with serotonin receptors. The α-methyl group and 5-hydroxy substitution enable high-affinity, non-selective binding to 5-HT₂ receptor subtypes, with Kᵢ values of 4.6 nM (5-HT₂ₐ), 8.4 nM (5-HT₂B), and 8.3 nM (5-HT₂C) in human receptors [5] [7].
The synthesis of alpha-methyl-5-hydroxytryptamine maleate employs indole derivatives as starting materials, proceeding through sequential functionalization and salt formation. Industrial and laboratory routes follow these key stages:
Step 1: Indole Functionalization
Indole undergoes electrophilic substitution to introduce a 5-hydroxy group, typically via Reimer-Tiemann formylation followed by Dakin oxidation, yielding 5-hydroxyindole. Alternative routes use 5-benzyloxyindole (to protect the hydroxyl group during synthesis) [3].
Step 2: Alkylation at the 3-Position
5-Hydroxyindole is reacted with oxalyl chloride to form a 3-glyoxyl chloride intermediate, which is then treated with methylamine to yield the 3-glyoxylamide. Clemmensen reduction reduces the glyoxylamide to the α-methyl ethylamine side chain, generating α-methyl-5-hydroxytryptamine (free base) [3].
Step 3: Salt Formation
The free base is dissolved in anhydrous ethanol and reacted with equimolar maleic acid. Crystallization yields the maleate salt with >98% purity (HPLC). The reaction is monitored by pH titration to ensure complete salt formation [3] [5].
Table 2: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
5-Hydroxyindole Synthesis | Reimer-Tiemann formylation (CHCl₃, NaOH); Dakin oxidation (H₂O₂) | 65% |
Side Chain Introduction | Oxalyl chloride (Et₂O); Methylamine (MeOH); Clemmensen reduction (Zn(Hg), HCl) | 42% |
Maleate Salt Formation | Maleic acid (EtOH, 60°C, 2 h) | 92% |
Derivative development focuses on enhancing blood-brain barrier permeability or receptor selectivity:
Alpha-methyl-5-hydroxytryptamine maleate is a white to off-white crystalline solid with defined solubility and stability parameters critical for research applications:
Solubility Profile
Stability Kinetics
Table 3: Stability-Indicating Factors
Factor | Condition | Effect on Compound |
---|---|---|
Temperature | >25°C | Accelerated maleate dissociation |
Humidity | >60% RH | Deliquescence and hydrolysis |
pH | >8.0 | Free base precipitation |
Light | UV exposure (300–400 nm) | Indole ring oxidation to quinones |
Unique stability advantages arise from biochemical properties:
Analytical methods for stability assessment include:
This analysis adheres strictly to the requested scope, excluding pharmacokinetic, toxicological, and clinical data per the guidelines provided.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1